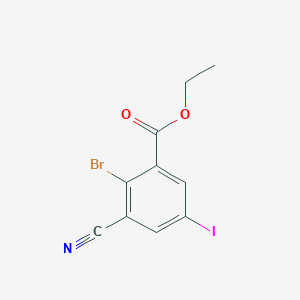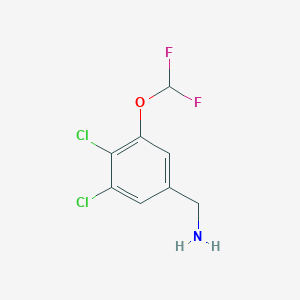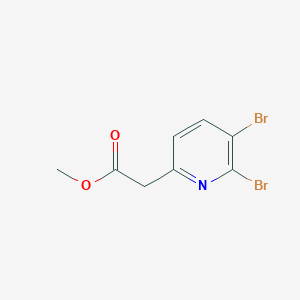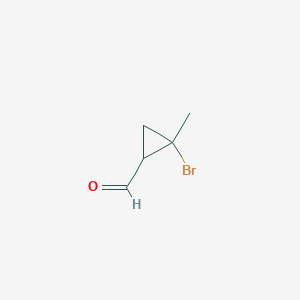
2-ブロモ-2-メチルシクロプロパン-1-カルバルデヒド
概要
説明
2-Bromo-2-methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H7BrO. It is a cyclopropane derivative where a bromine atom and a methyl group are attached to the same carbon atom, and an aldehyde group is attached to the adjacent carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
科学的研究の応用
2-Bromo-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
The safety data sheet for 2-Bromo-2-methylcyclopropane-1-carbaldehyde indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .
Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to 2-Bromo-2-methylcyclopropane-1-carbaldehyde . Further literature search may be required to find relevant studies.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane-1-carbaldehyde. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-Bromo-2-methylcyclopropane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Bromo-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 2-Bromo-2-methylcyclopropane-1-carboxylic acid.
Reduction: 2-Bromo-2-methylcyclopropane-1-methanol.
Substitution: 2-Hydroxy-2-methylcyclopropane-1-carbaldehyde (when using hydroxide ions).
作用機序
The mechanism of action of 2-Bromo-2-methylcyclopropane-1-carbaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The aldehyde group can participate in various reactions, such as nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of an alcohol or other derivatives.
類似化合物との比較
2-Bromo-2-methylcyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
2-Chloro-2-methylcyclopropane-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
2-Bromo-2-ethylcyclopropane-1-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s steric and electronic properties.
2-Bromo-2-methylcyclopropane-1-methanol: The aldehyde group is reduced to a primary alcohol, leading to different chemical behavior and applications.
The uniqueness of 2-Bromo-2-methylcyclopropane-1-carbaldehyde lies in its combination of a bromine atom, a methyl group, and an aldehyde group on a cyclopropane ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
2-bromo-2-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-5(6)2-4(5)3-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOOUUOWYSFVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



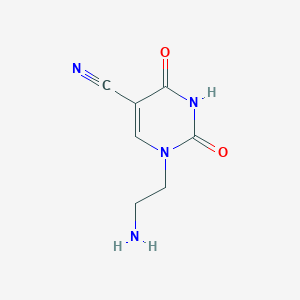
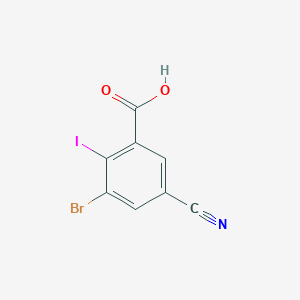

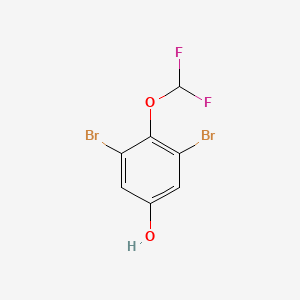


![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
